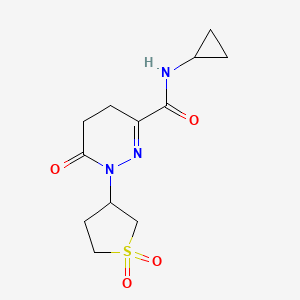![molecular formula C21H16ClN3O B14954525 N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide](/img/structure/B14954525.png)
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chloro-substituted phenyl group and a methylbenzamide moiety, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide typically involves the cyclization of 2-aminopyridine derivatives with α-bromoketones under specific reaction conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers a fast, clean, and high-yielding approach . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of cancer cells or bacteria. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide can be compared with other similar compounds, such as:
- N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide
- 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Propiedades
Fórmula molecular |
C21H16ClN3O |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide |
InChI |
InChI=1S/C21H16ClN3O/c1-14-7-9-16(10-8-14)21(26)24-20-19(15-5-3-2-4-6-15)23-18-12-11-17(22)13-25(18)20/h2-13H,1H3,(H,24,26) |
Clave InChI |
SNUAPXMXKHBASE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B14954448.png)
![N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B14954453.png)
![(5E)-5-(4-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14954461.png)

![N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxamide](/img/structure/B14954478.png)
![1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14954484.png)
![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(furan-2-yl)ethyl]propanamide](/img/structure/B14954516.png)
![2-(4-Tert-butylphenyl)-5-[4-(diphenylmethyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B14954520.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14954526.png)
![3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14954533.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(propan-2-yl)piperidine-3-carboxamide](/img/structure/B14954537.png)

![4-[(4-butoxyphenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954549.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954557.png)
